molecular formula C15H21ClN4O B8128538 2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8128538
M. Wt: 308.80 g/mol
InChI Key: ASGMJYVTBKLIKI-UHFFFAOYSA-N
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Description

2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a 2,2-dimethylpropyl group at the 7-position, and a morpholine ring at the 4-position. Pyrrolo[2,3-d]pyrimidines are known for their significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The general steps include:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Substitution Reaction: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes a substitution reaction with 2,2-dimethylpropylamine to introduce the 2,2-dimethylpropyl group at the 7-position.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: It is investigated for its potential as a kinase inhibitor and apoptosis inducer, making it a candidate for cancer treatment.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

IUPAC Name

4-[2-chloro-7-(2,2-dimethylpropyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-15(2,3)10-20-5-4-11-12(17-14(16)18-13(11)20)19-6-8-21-9-7-19/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMJYVTBKLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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